molecular formula C11H13NO4 B6601452 3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid CAS No. 682803-63-0

3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid

Cat. No.: B6601452
CAS No.: 682803-63-0
M. Wt: 223.22 g/mol
InChI Key: GBMGCKXRUBNWMB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid (CAS No. 682803-63-0) is a β-amino acid derivative with a molecular formula of C₁₁H₁₃NO₄ (free acid form) and a molecular weight of 223.23 g/mol. Its structure features:

  • A propanoic acid backbone with an amino group (-NH₂) at the β-position.
  • A 3-(methoxycarbonyl)phenyl substituent attached to the β-carbon.

The compound is available commercially as a hydrochloride salt (CAS No. 2059917-86-9, molecular formula C₁₁H₁₄ClNO₄) for research applications .

Properties

IUPAC Name

3-amino-3-(3-methoxycarbonylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-3-7(5-8)9(12)6-10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMGCKXRUBNWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

  • THF/HCl Mixtures: Optimal for hydrazone formation due to balanced polarity and acid stability.

  • Ethanol: Preferred in one-pot synthesis for its ability to dissolve both organic and inorganic reagents.

  • Water: Limited to carbamate formation but introduces hydrolysis risks.

Temperature Effects

  • Low Temperatures (10–20°C): Minimize side reactions in carbamate synthesis.

  • Reflux Conditions (70–78°C): Accelerate esterification and cyclization steps.

Catalytic Systems

  • Sodium Hydride: Effective for deprotonation but requires anhydrous conditions.

  • Thionyl Chloride: Dual role as esterification agent and solvent dehydrator.

Industrial vs. Laboratory Considerations

  • One-Pot Synthesis (CN106083624B):

    • Advantages: High yield (78%), reduced solvent use, and compatibility with continuous flow systems.

    • Limitations: Requires strict control over thionyl chloride addition to prevent exothermic runaway.

  • Multi-Step Aldehyde Route:

    • Advantages: High purity (>95%) suitable for pharmaceutical applications.

    • Limitations: Costly intermediates and labor-intensive purification .

Chemical Reactions Analysis

Types of Reactions

3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

The applications of 3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid span multiple scientific domains:

Chemistry

  • Building Block : It serves as a fundamental building block in the synthesis of more complex organic molecules.
  • Reagent : Used in various chemical reactions to facilitate the formation of new compounds.

Biology

  • Biological Processes : Investigated for its potential roles in biological systems, particularly in enzyme interactions and metabolic pathways.
  • Precursor for Active Compounds : Explored as a precursor for biologically active compounds, which may exhibit therapeutic properties.

Medicine

  • Drug Development : The compound is studied for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
  • Mechanism of Action : It may interact with specific molecular targets, modulating their activity and influencing various biochemical processes.

Industry

  • Specialty Chemicals : Utilized in the production of specialty chemicals and materials, contributing to advancements in material science.

Case Studies and Research Findings

Several studies highlight the compound's effectiveness in various applications:

  • Biological Activity Studies :
    • Research indicates that derivatives of this compound exhibit significant biological activities, including inhibition of specific enzymes involved in disease pathways.
  • Synthesis of Novel Compounds :
    • A study demonstrated the successful synthesis of novel compounds derived from this amino acid that showed enhanced pharmacological properties compared to their precursors.
  • Therapeutic Potential :
    • Investigations into its role as a drug candidate have revealed promising results in preclinical models, particularly in targeting cancer cells with minimal toxicity to normal cells.

Mechanism of Action

The mechanism of action of 3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Phenylpropanoic Acids

The following table summarizes key structural analogues and their properties:

Compound Name Substituents Molecular Formula Key Features References
3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid 3-(methoxycarbonyl)phenyl C₁₁H₁₃NO₄ High polarity due to -OCOOCH₃; potential drug intermediate.
3-(3′-Hydroxyphenyl)propanoic acid 3′-hydroxyphenyl C₉H₁₀O₃ Microbial catabolite with antioxidant properties; lower logP than methoxycarbonyl derivatives.
3-Amino-3-phenylpropanoic acid Phenyl C₉H₁₁NO₂ Simple β-phenylalanine analogue; cytotoxic activity in brine shrimp assays.
(R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid 3-(trifluoromethyl)phenyl C₁₀H₁₀F₃NO₂ Enhanced lipophilicity and metabolic resistance due to -CF₃ group.
3-(3-Methoxyphenyl)propanoic acid 3-methoxyphenyl C₁₀H₁₂O₃ Intermediate in organic synthesis; methoxy group increases electron density.
Metabolic Stability and Bioactivity
  • Methoxycarbonyl vs. Hydroxyl Groups: The methoxycarbonyl group in the target compound imparts resistance to enzymatic hydrolysis compared to hydroxylated analogues like 3-(3′-hydroxyphenyl)propanoic acid, which is rapidly metabolized during colonic fermentation . In contrast, hydroxylated derivatives (e.g., 3-(4′-hydroxyphenyl)propanoic acid) are associated with antioxidant activity but exhibit lower bioavailability due to rapid conjugation .
Anticancer Potential
  • Derivatives of β-amino acids with aromatic substituents, such as 3-((4-hydroxyphenyl)amino)propanoic acid, show promising anticancer activity (IC₅₀ values < 50 μM in some cell lines) .
  • The methoxycarbonyl group may enhance binding to target enzymes (e.g., kinases) due to its polar yet non-ionizable nature, unlike the trifluoromethyl group, which primarily improves membrane permeability .
Physicochemical Properties
  • Lipophilicity :
    • The trifluoromethyl derivative (logP ~2.5) is more lipophilic than the methoxycarbonyl analogue (logP ~1.8), affecting blood-brain barrier penetration .
  • Acidity: The carboxylic acid group (pKa ~4.5) and amino group (pKa ~9.5) are common across all analogues, but electron-withdrawing substituents (e.g., -CF₃, -OCOOCH₃) slightly lower the pKa of the carboxylic acid .

Biological Activity

3-Amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid, a β-amino acid derivative, has garnered attention in the scientific community due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H15NO4C_{12}H_{15}NO_4. It features a propanoic acid backbone with an amino group and a methoxycarbonyl group attached to a phenyl ring. Its melting point ranges from 230°C to 232°C, indicating its stability under various conditions .

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showing potential as a lead compound for developing new antimicrobial agents .

  • Table 1: Antimicrobial Activity Data
Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .

3. Anti-inflammatory Effects

Studies have explored the anti-inflammatory effects of this compound, particularly in models of acute inflammation. It was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism that could be beneficial for treating inflammatory conditions .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It has been suggested that it might modulate receptor activity related to pain and inflammation.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that it could serve as a promising candidate for further development into an antibiotic drug .

Case Study 2: Anti-inflammatory Potential

In an animal model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to controls. This finding supports its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure TypeAntimicrobial ActivityAnti-inflammatory Activity
This compoundβ-Amino AcidModerateSignificant
4-Amino-4-(methoxycarbonyl)phenylbutanoic acidβ-Amino AcidLowModerate
N-(4-methoxycarbonyl)phenylglycineNon-β Amino AcidModerateLow

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-amino-3-[3-(methoxycarbonyl)phenyl]propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves:

Protection of the amino group : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during synthesis.

Introduction of the methoxycarbonyl group : React 3-bromophenylpropanoic acid with methanol under catalytic carbonylation conditions (e.g., palladium catalysts) .

Deprotection : Remove the amino-protecting group under acidic (e.g., TFA for Boc) or hydrogenolytic (e.g., H₂/Pd-C for Cbz) conditions.

  • Critical Conditions : Temperature control (60–80°C for carbonylation), solvent choice (DMF or THF for polar aprotic environments), and catalyst loading (1–5 mol% Pd) significantly impact yield and purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the amino, methoxycarbonyl, and propanoic acid moieties. Key signals include:
  • δ ~3.8 ppm (methoxy protons), δ ~4.2 ppm (α-proton adjacent to the amino group), and δ ~12.5 ppm (carboxylic acid proton, broad) .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch of methoxycarbonyl) and ~3300 cm⁻¹ (N-H stretch of amino group) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₃NO₄, theoretical 235.0845 g/mol) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the methoxycarbonyl group in nucleophilic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrophilicity indices (ω) and Fukui functions (f⁻) to identify susceptible sites. The methoxycarbonyl carbonyl carbon (C=O) exhibits high electrophilicity (ω > 2.5 eV), making it prone to nucleophilic attack .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to assess how polar solvents stabilize transition states during hydrolysis or aminolysis .

Q. What strategies resolve enantiomers of β-amino acid derivatives like this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Retention times differ by 2–4 minutes for (R)- and (S)-enantiomers .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, achieving >90% enantiomeric excess (ee) .

Q. How does the electronic structure of this compound influence interactions with biological targets like enzymes?

  • Methodological Answer :

  • Molecular Docking : Perform AutoDock/Vina simulations to map hydrogen bonds between the amino/carboxylic acid groups and enzyme active sites (e.g., GABA transaminase).
  • SAR Studies : Replace the methoxycarbonyl group with nitro or trifluoromethyl groups to evaluate binding affinity changes. The methoxycarbonyl group enhances π-π stacking with aromatic residues (e.g., Phe360 in GABA-T) .

Q. What metabolic pathways are observed in structurally related phenylpropanoic acids, and how do they inform studies on this compound?

  • Methodological Answer :

  • In Vivo Metabolism : Radiolabeled studies in rodents show hydroxylation at the phenyl ring (C-4 position) and conjugation with glucuronic acid/sulfate. Use LC-MS/MS to detect metabolites like 3-(4-hydroxy-3-methoxyphenyl)propanoic acid-glucuronide .
  • Microbial Degradation : Soil bacteria (e.g., Pseudomonas spp.) cleave the methoxycarbonyl group via esterases, producing 3-amino-3-(3-carboxyphenyl)propanoic acid. Monitor degradation using GC-MS .

Data Contradictions and Validation

  • Synthetic Yield Discrepancies : BenchChem reports yields >80% for similar compounds, but peer-reviewed studies note 50–60% due to competing hydrolysis of the methoxycarbonyl group under basic conditions . Validate via controlled pH (6.5–7.0) during synthesis.
  • Metabolic Half-Life : Preliminary in vitro models suggest a t½ of 6 hours, but in vivo data (rodents) show t½ < 2 hours due to rapid renal clearance. Use hepatocyte assays to reconcile differences .

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